molecular formula C25H20F3N3O3 B11284897 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol

2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol

Cat. No.: B11284897
M. Wt: 467.4 g/mol
InChI Key: VZHJMPCUNHWANS-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a benzyloxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the functional groups. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with trifluoromethylpyrimidine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 2-amino-5-benzyloxyphenol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation, apoptosis, or immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Uniqueness

2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, while the methoxyphenyl and benzyloxyphenol groups contribute to its potential biological activities. This combination of features makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H20F3N3O3

Molecular Weight

467.4 g/mol

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-phenylmethoxyphenol

InChI

InChI=1S/C25H20F3N3O3/c1-33-17-9-7-16(8-10-17)21-22(30-24(29)31-23(21)25(26,27)28)19-12-11-18(13-20(19)32)34-14-15-5-3-2-4-6-15/h2-13,32H,14H2,1H3,(H2,29,30,31)

InChI Key

VZHJMPCUNHWANS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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